Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride is a chemical compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This compound is characterized by its unique isoxazole and pyridine structures, which contribute to its pharmacological properties. The hydrochloride form indicates that the compound has been protonated to enhance its solubility and stability.
The synthesis of this compound can be traced back to various research studies focused on the development of novel therapeutic agents targeting specific biological pathways. It is often synthesized through multi-step organic reactions involving pyridine derivatives and isoxazole intermediates.
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride is classified as a heterocyclic compound. Its structural features include:
The synthesis of ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride typically involves several key steps:
Technical details regarding reaction conditions (temperature, solvent choice) and purification methods (chromatography) are crucial for optimizing yield and purity .
The molecular structure of ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride can be represented as follows:
The compound features distinct functional groups that are critical for its biological activity:
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride can participate in various chemical reactions:
Technical details such as reaction kinetics and mechanisms are essential for understanding these transformations .
The mechanism of action for ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride primarily involves its interaction with neurotransmitter receptors in the central nervous system. It acts as a GABA (gamma-aminobutyric acid) receptor agonist:
Data from pharmacological studies indicate that this compound exhibits selectivity for certain GABA receptor subtypes .
Relevant data from stability studies indicate that the compound maintains integrity over a range of pH levels .
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride has potential applications in various fields:
Research continues into optimizing its efficacy and safety profile for clinical applications .
The synthesis of bicyclic isoxazolo-pyridine scaffolds relies on strategic cyclization reactions between pyridine precursors and hydroxylamine derivatives. A foundational approach involves reacting ethyl 4-oxopiperidine-3-carboxylate with hydroxylamine under acidic conditions to form the isoxazole ring, yielding ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate as a key intermediate. Subsequent hydrochloride salt formation enhances stability and crystallinity [3] [8]. Alternative routes employ in situ trapping of reactive intermediates; for example, WO2016150953A1 discloses a one-pot cyclization using diethyl 5-hydroxy-3,6-dihydro-2H-pyridine-1,4-dicarboxylate with hydroxylamine hydrochloride in acetic acid, achieving 75% yield after reflux [3]. Modifications to the N-heterocyclic core include hydrogenation under palladium catalysis to saturate the 4,5,6,7-tetrahydro ring system, critical for conformational rigidity [3].
Table 1: Cyclization Methods for Bicyclic Isoxazolo-Pyridine Core
Starting Material | Reagents/Conditions | Product Yield | Key Reference |
---|---|---|---|
Ethyl 4-oxopiperidine-3-carboxylate | NH₂OH·HCl, AcOH, reflux | 68% | [8] |
Diethyl 5-hydroxy-1,4-dihydropyridine-1,4-dicarboxylate | NH₂OH·HCl, AcOH, 80°C | 75% | [3] |
3-Cyano-4-piperidone | NH₂OH, HCl, H₂O/EtOH | 62% |
Esterification optimization focuses on carboxylate positioning and protecting group strategies. Early routes suffered from lactamization side reactions when carboxylic acids were present at C4 of the piperidine ring. To circumvent this, tert-butyl esters are introduced via N-Boc protection of the piperidine nitrogen, enabling selective hydrolysis without decarboxylation . Post-cyclization esterification proves superior: reacting the free acid of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid with thionyl chloride yields an acyl chloride, which undergoes ethanolysis to afford the ethyl ester hydrochloride in >90% purity [3] [8]. Solvent screening reveals ethylene glycol as optimal for minimizing epimerization during cyclization, while methanesulfonic acid catalysis accelerates ring closure at 60°C versus traditional reflux conditions [3].
Bioactivity is exquisitely sensitive to heteroatom substitutions within the bicyclic core. Replacing the isoxazole oxygen with sulfur (yielding thio-THPO) reduces GABA uptake inhibition potency by 3-fold compared to the parent isoxazole (IC₅₀ = 120 μM vs. 40 μM) due to decreased hydrogen-bonding capacity [5]. Conversely, thio-THIP analogues exhibit enhanced blood-brain barrier penetration (I/U ratio = 16 for thio-THIP vs. 500 for THIP), attributed to lowered polarity [5]. Ester modifications also influence target engagement: ethyl esters demonstrate superior metabolic stability over methyl esters in hepatocyte assays, while n-propyl variants show reduced affinity for GABA receptors [6] [8]. Bioisosteric replacement of the carboxylate with 1,3,4-oxadiazol-2-one (as in compound 5a) shifts activity from GABA agonism to α3β3γ2 receptor potentiation .
Table 2: Bioactivity of Isoxazolo-Pyridine Analogues
Compound | Structural Modification | GABA Uptake IC₅₀ (μM) | BBB Penetration (I/U Ratio) |
---|---|---|---|
THPO (Isoxazolo[4,5-c]pyridine) | None | 40 ± 2.1 | 2500 |
Thio-THPO | O → S substitution | 120 ± 8.5 | 63 |
Ethyl ester hydrochloride | COOEt·HCl | 55 ± 3.3 | Not reported |
5a (Oxadiazolone derivative) | Carboxylate → oxadiazolone | Inactive at GABA site | Not applicable |
Deuterium incorporation at metabolically vulnerable sites significantly alters pharmacokinetics. Deuterated analogues at the C6 position of the tetrahydropyridine ring (e.g., 6,6-D₂-ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate) exhibit a 2.3-fold longer plasma half-life in rodent models due to attenuated CYP450-mediated oxidation [9] [10]. Isotope effects also influence distribution: α-deuteration adjacent to the ester carbonyl reduces clearance by 40% by impeding esterase hydrolysis, while β-deuteration shows negligible effects [10]. Computational modeling identifies the C6 methylene group as the primary site for deuteration, leveraging the kinetic isotope effect (KIE = 5.8) to delay metabolism without altering receptor binding [9].
Table 3: Pharmacokinetic Impact of Deuterium Incorporation
Deuteration Site | Plasma Half-Life (h) | Metabolic Clearance (mL/min/kg) | Primary Metabolic Pathway Affected |
---|---|---|---|
None (protio compound) | 1.8 ± 0.2 | 28.5 ± 3.1 | Oxidation |
C6 methylene (6,6-D₂) | 4.1 ± 0.5 | 12.1 ± 1.8 | C-H bond oxidation |
α-Carboxylate (C2-D) | 3.5 ± 0.3 | 17.2 ± 2.4 | Ester hydrolysis |
β-Carboxylate (C3-D) | 2.0 ± 0.2 | 26.8 ± 2.9 | None significant |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7